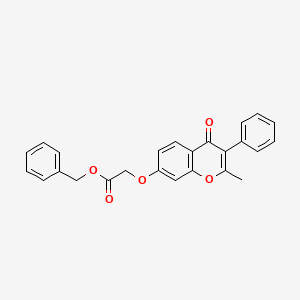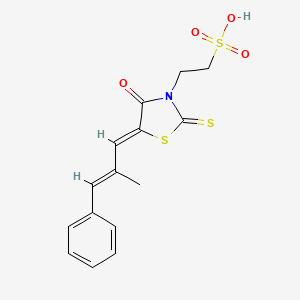
3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon of the ring . It also contains a trifluoromethyl group and an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the oxadiazole ring would likely contribute significantly to the overall shape and properties of the molecule. The presence of the fluorine atoms could also influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, the oxadiazole ring, and the fluorine atoms could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the fluorine atoms could influence these properties, as fluorine is highly electronegative and can form strong bonds with other atoms .科学的研究の応用
Antitumor Activity : Novel 1,2,4-oxadiazole derivatives have been investigated for their potential medical applications, particularly in antitumor activity. These compounds, including variations of 1,2,4-oxadiazole, have shown efficacy in in vitro anti-cancer assays against a panel of cell lines (Maftei et al., 2016).
Apoptosis Induction : Some 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These compounds can induce apoptosis and cause cell cycle arrest in cancer cells (Zhang et al., 2005).
Chemical Synthesis and Biological Assessment : The synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, including 1,2,4-oxadiazole cycles, have been explored. These compounds exhibit a range of biological properties, with potential pharmaceutical applications (Karpina et al., 2019).
Chemical Stability : The chemical stability of certain 1,2,4-oxadiazoles has been studied, particularly in the context of Boulton–Katritzky rearrangement. This research contributes to understanding the reactivity of these compounds under various conditions (Kayukova et al., 2018).
Synthesis and Biological Activity Prediction : There's research on the one-pot condensation of related compounds leading to the formation of novel bicyclic systems containing 1,2,4-oxadiazole rings. This includes predictions of biological activity for the synthesized compounds (Kharchenko et al., 2008).
Antibacterial Activity : Studies have also explored the synthesis and antibacterial activity of compounds with 1,2,4-oxadiazole structures, showing potential as antibacterial candidate drugs (Hu et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-(4,4-difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5N3O.ClH/c8-6(9)1-3(13-2-6)4-14-5(16-15-4)7(10,11)12;/h3,13H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNRFJDCLOCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C2=NOC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

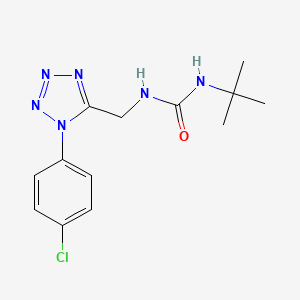
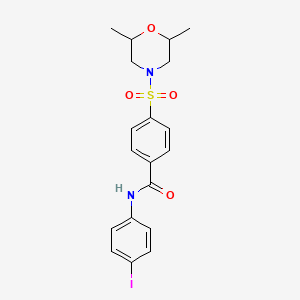
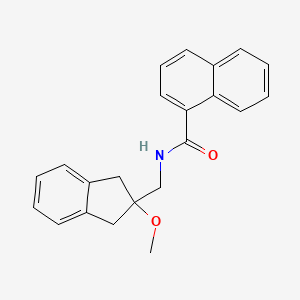
![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2453611.png)
![3-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B2453615.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)
